molecular formula C8H8N2O2 B13636161 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 877-80-5

n-[(e)-(4-Nitrophenyl)methylene]methanamine

Cat. No.: B13636161
CAS No.: 877-80-5
M. Wt: 164.16 g/mol
InChI Key: KXVFTZOZYASDRU-UHFFFAOYSA-N
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Description

n-[(e)-(4-Nitrophenyl)methylene]methanamine: is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(4-Nitrophenyl)methylene]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Nitrobenzaldehyde+MethanamineThis compound\text{4-Nitrobenzaldehyde} + \text{Methanamine} \rightarrow \text{this compound} 4-Nitrobenzaldehyde+Methanamine→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: n-[(e)-(4-Nitrophenyl)methylene]methanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

n-[(e)-(4-Nitrophenyl)methylene]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-[(e)-(4-Nitrophenyl)methylene]methanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

  • n-[(e)-(4-Nitrophenyl)methylene]ethanamine
  • n-[(e)-(4-Nitrophenyl)methylene]propanamine
  • n-[(e)-(4-Nitrophenyl)methylene]butanamine

Comparison: Compared to its analogs, n-[(e)-(4-Nitrophenyl)methylene]methanamine exhibits unique chemical properties due to the presence of the methanamine group. This structural difference can influence its reactivity, stability, and potential applications. For instance, the methanamine group may enhance its solubility in certain solvents and affect its interaction with biological targets.

Properties

CAS No.

877-80-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI Key

KXVFTZOZYASDRU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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